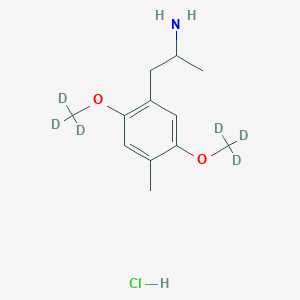![molecular formula C15H11ClF3NO3 B13414053 N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide CAS No. 64378-97-8](/img/structure/B13414053.png)
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide is a chemical compound known for its unique structural features and diverse applications This compound contains a trifluoromethyl group, which is known for its significant electronegativity and ability to influence the chemical and physical properties of molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the temperature does not exceed 70°C . This is followed by the addition of p-toluenesulfonic acid in a polar solvent at a reaction temperature of 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which are known for their efficiency and scalability. These processes often utilize mixed acids within droplet-based microreactors to achieve high conversion rates and selectivity .
化学反応の分析
Types of Reactions
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and hydroxy positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
作用機序
The mechanism of action of N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide involves its interaction with specific molecular targets. For instance, in its role as an insecticide, it inhibits chitin synthesis, disrupting the growth and development of insects . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
Flufenoxuron: N-{4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl}-N′-(2,6-difluorobenzoyl)urea.
Acifluorfen: Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-.
Uniqueness
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide is unique due to its combination of chloro, trifluoromethyl, and hydroxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various applications, from chemical synthesis to industrial production.
特性
CAS番号 |
64378-97-8 |
|---|---|
分子式 |
C15H11ClF3NO3 |
分子量 |
345.70 g/mol |
IUPAC名 |
N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C15H11ClF3NO3/c1-8(21)20-12-4-3-10(7-13(12)22)23-14-5-2-9(6-11(14)16)15(17,18)19/h2-7,22H,1H3,(H,20,21) |
InChIキー |
UTIDGAOWRWSDMZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)

![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)


![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)




![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)

